3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17531321
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 3-methyl-1-pentan-3-ylpyrazol-4-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-8(5-2)12-6-9(10)7(3)11-12/h6,8H,4-5,10H2,1-3H3 |
| Standard InChI Key | SDNLMOWEEWEKQL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)N1C=C(C(=N1)C)N |
Introduction
The compound 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a heterocyclic organic molecule belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, which confer unique chemical and biological properties. This specific compound features a methyl group at the third position, a pentan-3-yl substituent at the first position, and an amine group at the fourth position of the pyrazole ring.
Synthesis Pathways
While specific synthetic routes for this exact compound are not detailed in the current literature, pyrazole derivatives are typically synthesized via:
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Cyclization Reactions: Condensation of hydrazines with 1,3-diketones or their equivalents.
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Functionalization: Subsequent alkylation or amination reactions to introduce substituents like methyl and pentan-3-yl groups.
Potential Applications
Pyrazole derivatives, including compounds structurally similar to 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine, have been studied for their diverse biological activities:
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Pharmaceutical Applications:
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Antioxidant Activity:
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Material Science:
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Due to their stability and electron-donating properties, pyrazole derivatives are also used in material science applications like dye synthesis or as ligands in coordination chemistry.
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Biological Activity and Research Findings
Although no direct studies on this specific compound were found, related pyrazole derivatives exhibit promising biological profiles:
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Anticancer Properties:
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Antifungal Activity:
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Antiviral Potential:
Challenges and Future Directions
Despite its potential, challenges remain in fully characterizing and utilizing this compound:
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Synthesis Optimization:
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Developing efficient synthetic methods to produce high yields of pure products.
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Biological Testing:
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Comprehensive in vitro and in vivo studies are required to evaluate its pharmacological potential.
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Structure–Activity Relationships (SAR):
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Detailed SAR studies could elucidate how structural modifications affect activity.
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Data Table: Comparison with Related Pyrazole Derivatives
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